molecular formula C20H20N4O2 B11002979 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide

Cat. No.: B11002979
M. Wt: 348.4 g/mol
InChI Key: YXQMHLKYIPJKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide typically involves multiple steps, including the formation of the indole moiety, the piperidine ring, and the pyridine carboxamide group. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the pyridine carboxamide group can be formed via an amide coupling reaction using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperidine derivatives .

Scientific Research Applications

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with viral proteins, inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide stands out due to its unique combination of an indole moiety, a piperidine ring, and a pyridine carboxamide group. This structural diversity allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific applications .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C20H20N4O2/c25-19(17-7-3-4-10-21-17)22-15-8-11-24(12-9-15)20(26)18-13-14-5-1-2-6-16(14)23-18/h1-7,10,13,15,23H,8-9,11-12H2,(H,22,25)

InChI Key

YXQMHLKYIPJKBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.